

(E)-pent-3-en-2-one IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pent-3-en-2-one*

Cat. No.: *B7821955*

[Get Quote](#)

An In-Depth Technical Guide to (E)-pent-3-en-2-one


Introduction

(E)-**pent-3-en-2-one**, a member of the α,β -unsaturated ketone class, is a colorless, volatile liquid with a characteristically fruity to pungent odor.^[1] This compound, which exists as (E) and (Z) stereoisomers, is a valuable intermediate in organic synthesis.^[1] It serves as a key building block for the synthesis of various fine chemicals and alkaloids, such as senepodine G and cermizine C.^[2] Furthermore, it finds applications as a flavoring agent.^{[1][3]} (3E)-**pent-3-en-2-one** is noted as a key odorant responsible for the chestnut-like aroma in green tea.^{[3][4]} This guide provides a comprehensive overview of its chemical structure, properties, synthesis protocols, and reaction pathways for professionals in research and drug development.

IUPAC Name and Chemical Structure

- IUPAC Name: (E)-**pent-3-en-2-one**^[3]
- Synonyms: trans-3-Penten-2-one, Methyl propenyl ketone^{[3][5]}
- CAS Number: 3102-33-8^{[5][6]}
- Molecular Formula: C₅H₈O^[6]

Chemical Structure:

[Click to download full resolution via product page](#)

Caption: 2D Structure of **(E)-pent-3-en-2-one**.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **(E)-pent-3-en-2-one** is provided below for easy reference.

Table 1: Physicochemical Properties of **(E)-pent-3-en-2-one**

Property	Value	Reference
Molecular Weight	84.12 g/mol	[3]
Appearance	Colorless to yellow clear liquid	[7]
Boiling Point	122.00 °C @ 760.00 mm Hg	[7]
Vapor Pressure	14.217 mmHg @ 25.00 °C (est.)	[7]
Flash Point	19.80 °C (est.)	[7]
logP (o/w)	0.563 (est.)	[7]
Solubility	Soluble in alcohol. Slightly soluble in water.	[7][8]

Table 2: Spectroscopic Data for (E)-pent-3-en-2-one

Spectrum Type	Key Chemical Shifts (ppm) or Peaks	Reference
¹ H NMR (500 MHz, Water)	1.91-1.93 (d, 3H), 2.28 (s, 3H), 6.10-6.14 (m, 1H), 7.05-7.12 (m, 1H)	[3]
¹³ C NMR (Acetone-D6)	197.9, 144.3, 132.0, 26.8, 18.0	[9]

Experimental Protocols

(E)-pent-3-en-2-one is synthesized through several established laboratory methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Dehydration of 4-Hydroxy-2-pentanone

This protocol is a common and effective method for synthesizing (E)-pent-3-en-2-one through the acid-catalyzed dehydration of 4-hydroxy-2-pentanone.[1][10]

Materials:

- 4-Hydroxy-2-pentanone
- Oxalic acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)[2][10]
- Diethyl ether
- Saturated aqueous sodium hydrogen carbonate
- Anhydrous magnesium sulfate

Procedure:

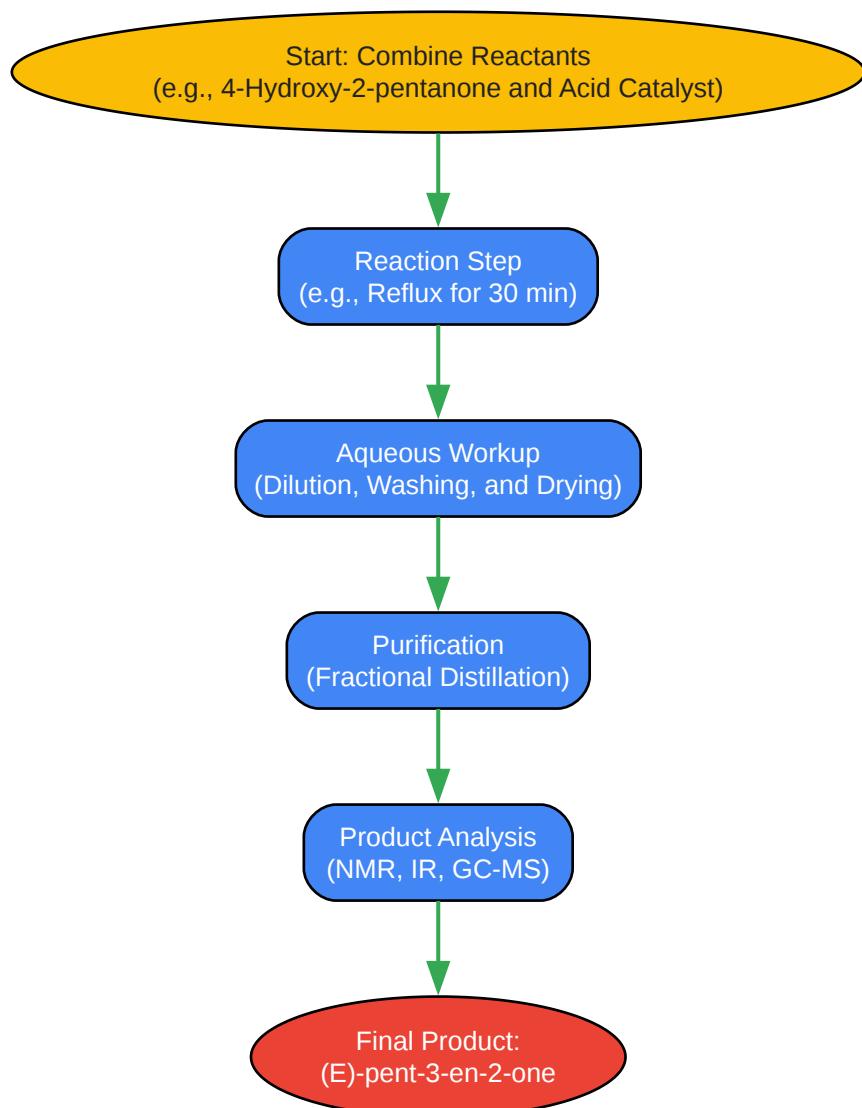
- Combine the crude 4-hydroxy-2-pentanone with a catalytic amount of p-toluenesulfonic acid (e.g., 400 mg for ~80 g of the ketone) in a round-bottomed flask.[2]
- Reflux the mixture for approximately 30 minutes to facilitate dehydration.[2]
- Allow the reaction mixture to cool to room temperature.
- Dilute the cooled mixture with 100 mL of diethyl ether.[2]
- Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium hydrogen carbonate, followed by drying over anhydrous magnesium sulfate.[2]
- Purify the crude product by fractional distillation to yield **(E)-pent-3-en-2-one**.

Synthesis via Acylation of Propene

This method provides a reliable route for producing trans-3-penten-2-one from propene and acetyl chloride.[2]

Materials:

- Dichloromethane
- Acetyl chloride


- Anhydrous aluminum chloride (powdered)
- Propene gas
- Quinoline
- Water
- Anhydrous magnesium sulfate

Procedure:

- In a dry 2-L three-necked flask equipped with a mechanical stirrer, gas-inlet tube, and reflux condenser, add 800 mL of dichloromethane and 157 g of acetyl chloride.[\[2\]](#)
- While stirring, add 320 g of powdered anhydrous aluminum chloride in portions over a 15-minute period.[\[2\]](#)
- Bubble propene gas through the stirred solution at a rate sufficient to maintain a gentle reflux.[\[2\]](#)
- After the reaction is complete, combine all organic solutions, wash with 50 mL of water, and dry over anhydrous magnesium sulfate.[\[2\]](#)
- Remove the bulk of the dichloromethane by distillation at reduced pressure, keeping the mixture temperature around 0 °C.[\[2\]](#)
- To the resulting viscous liquid, add 256 g of quinoline and heat to boiling, distilling the remaining low-boiling materials until the vapor temperature reaches 110–120 °C.[\[2\]](#)
- Fractionally distill the remaining organic solution through a 30-cm Vigreux column, collecting the fraction boiling at 119–124 °C.[\[2\]](#)

Signaling Pathways and Logical Relationships Aldol Condensation Pathway for Synthesis

The aldol condensation of acetone and acetaldehyde is a fundamental method for synthesizing 3-penten-2-one.[\[2\]](#) The reaction proceeds via a base-catalyzed mechanism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Penten-2-one - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3E)-pent-3-en-2-one (CHEBI:145276) [ebi.ac.uk]
- 5. 3-Penten-2-one, (E)- [webbook.nist.gov]
- 6. (E)-Pent-3-en-2-one 98.00% | CAS: 3102-33-8 | AChemBlock [achemblock.com]
- 7. (E)-3-penten-2-one, 3102-33-8 [thegoodsentscompany.com]
- 8. scent.vn [scent.vn]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(E)-pent-3-en-2-one IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7821955#e-pent-3-en-2-one-iupac-name-and-structure\]](https://www.benchchem.com/product/b7821955#e-pent-3-en-2-one-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com